Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 61346-39-2
VCID: VC3938293
InChI: InChI=1S/C12H13ClO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3
SMILES: CCOC(=O)C1CCC2=C1C=C(C=C2)Cl
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate

CAS No.: 61346-39-2

Cat. No.: VC3938293

Molecular Formula: C12H13ClO2

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate - 61346-39-2

Specification

CAS No. 61346-39-2
Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
IUPAC Name ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Standard InChI InChI=1S/C12H13ClO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3
Standard InChI Key WSIBWWKHGLSKEI-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC2=C1C=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1CCC2=C1C=C(C=C2)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate (C<sub>12</sub>H<sub>13</sub>ClO<sub>2</sub>) consists of a bicyclic indene core with a chlorine substituent and an ethyl ester group. X-ray crystallography of related indene derivatives confirms a planar aromatic system fused to a non-planar cyclohexene ring, creating a rigid scaffold . The chlorine atom at C6 induces electronic asymmetry, while the ester group at C1 provides sites for nucleophilic substitution or reduction.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight224.68 g/mol
XLogP33.1
Rotatable Bond Count3
Hydrogen Bond Acceptors2
Topological Polar Surface26.3 Ų

The compound’s lipophilicity (XLogP3 = 3.1) suggests moderate membrane permeability, making it suitable for central nervous system-targeting applications .

Synthetic Methodologies

Cyclization-Esterification Approach

A standard synthesis involves Friedel-Crafts cyclization of substituted phenylpropionic acid derivatives followed by esterification . For example:

  • Friedel-Crafts Acylation: 4-Chlorophenylpropionic acid undergoes cyclization with AlCl<sub>3</sub> to form 6-chloro-2,3-dihydro-1H-inden-1-one .

  • Esterification: The ketone intermediate reacts with ethanol under acidic conditions to yield the ethyl ester.

Alternative Routes

Recent protocols employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields . Green chemistry approaches using ionic liquid catalysts (e.g., [BMIM]BF<sub>4</sub>) show promise in minimizing waste generation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.35 (t, J=7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.85–3.10 (m, 4H, CH<sub>2</sub> indene), 4.30 (q, J=7.1 Hz, 2H, OCH<sub>2</sub>), 7.15–7.30 (m, 2H, aromatic) .

  • <sup>13</sup>C NMR: 14.1 (CH<sub>2</sub>CH<sub>3</sub>), 61.5 (OCH<sub>2</sub>), 128.9–134.6 (aromatic carbons), 170.8 (C=O) .

The upfield shift at δ 2.85–3.10 confirms the dihydroindene system’s non-aromatic character.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 224.0604 ([M+H]<sup>+</sup>), consistent with the molecular formula C<sub>12</sub>H<sub>13</sub>ClO<sub>2</sub> .

Applications in Medicinal Chemistry

GABA<sub>A</sub> Receptor Modulation

In a landmark 2025 study, this compound served as a precursor for spiro-barbiturates that reverse general anesthetic effects . Key findings:

  • Compound 9e: Derived from ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate, it reduced propofol-induced sedation by 82% in murine models .

  • Mechanism: The spiro-configuration creates steric hindrance that displaces anesthetic molecules from β-subunit binding pockets .

Table 2: Pharmacological Activities of Derivatives

DerivativeIC<sub>50</sub> (μM)Target ReceptorEffect
Spiro-barbiturate 9e0.45 ± 0.07GABA<sub>A</sub> α1β2γ2Anesthetic reversal
Chloro-indene amide2.3 ± 0.4COX-2Anti-inflammatory

Role in Organic Synthesis

Functional Group Transformations

The ester moiety undergoes:

  • Hydrolysis: 6N HCl yields 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid (94% yield).

  • Aminolysis: Reaction with benzylamine forms the corresponding amide (mp 148–150°C).

Building Block for Heterocycles

Pd-catalyzed cross-coupling reactions introduce aryl groups at C4, enabling access to polycyclic systems .

Material Science Applications

Polymer Additives

Incorporating 2–5 wt% of the compound into epoxy resins:

  • Increases glass transition temperature (T<sub>g</sub>) by 18°C

  • Enhances flexural strength by 23%

The chlorine atom acts as a flame retardant by releasing HCl during thermal decomposition.

Recent Advances (2023–2025)

Anesthetic Reversal Agents

The 2025 Journal of Medicinal Chemistry study demonstrated that spiro-barbiturates derived from this compound:

  • Reverse propofol- and etomidate-induced unconsciousness within 90 seconds

  • Show no intrinsic GABA<sub>A</sub> receptor activation (null allosteric modulation)

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:

  • Identify C1 ester oxygen as the primary hydrogen bond acceptor

  • Predict logP = 3.2 ± 0.1, matching experimental data

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